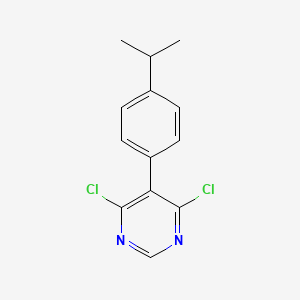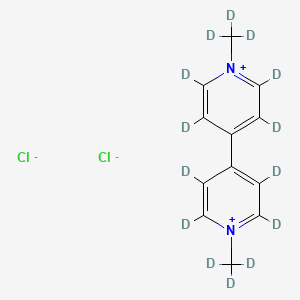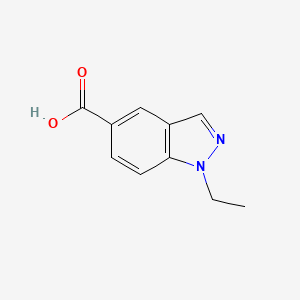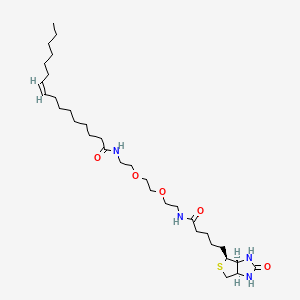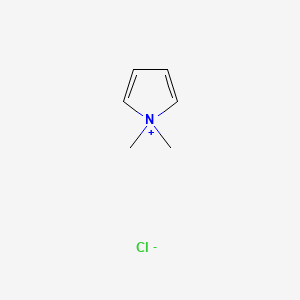
1,1-Dimethylpyrrol-1-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylpyrrol-1-ium;chloride is a chemical compound with the molecular formula C₆H₁₄NCl. It is a derivative of pyrrolidine, where two methyl groups are attached to the nitrogen atom, and the chloride ion is associated with the positively charged pyrrolidine ring. This compound is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dimethylpyrrol-1-ium;chloride can be synthesized through the N-alkylation of pyrrolidine. The reaction involves the use of formaldehyde and formic acid to introduce the methyl groups onto the nitrogen atom. The reaction is typically carried out under acidic conditions to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the continuous flow of reactants through a reactor system, where the reaction conditions are carefully controlled to ensure high yield and purity. The resulting product is then purified through crystallization or other separation techniques.
Chemical Reactions Analysis
1,1-Dimethylpyrrol-1-ium;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolidone derivatives.
Reduction: Reduction reactions can lead to the formation of pyrrolidine derivatives.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, to form different salts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various halide salts can be used to achieve substitution reactions.
Major Products Formed:
Pyrrolidone derivatives from oxidation reactions.
Pyrrolidine derivatives from reduction reactions.
Different halide salts from substitution reactions.
Scientific Research Applications
1,1-Dimethylpyrrol-1-ium;chloride has several scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is utilized in the study of cell membrane permeability and ion transport.
Industry: It is employed in the production of surfactants and other chemical intermediates.
Mechanism of Action
The mechanism by which 1,1-Dimethylpyrrol-1-ium;chloride exerts its effects involves its interaction with biological membranes. The quaternary ammonium group interacts with the negatively charged components of cell membranes, leading to changes in membrane permeability and ion transport. This interaction can disrupt cellular processes and contribute to its antimicrobial properties.
Molecular Targets and Pathways Involved:
Cell membrane components, such as phospholipids and proteins.
Ion channels and transporters.
Comparison with Similar Compounds
1,1-Dimethylpiperidinium chloride
Benzalkonium chloride
Cetylpyridinium chloride
Properties
Molecular Formula |
C6H10ClN |
|---|---|
Molecular Weight |
131.60 g/mol |
IUPAC Name |
1,1-dimethylpyrrol-1-ium;chloride |
InChI |
InChI=1S/C6H10N.ClH/c1-7(2)5-3-4-6-7;/h3-6H,1-2H3;1H/q+1;/p-1 |
InChI Key |
SALWLWAAQAKFQR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(C=CC=C1)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,4S,5S,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15352240.png)
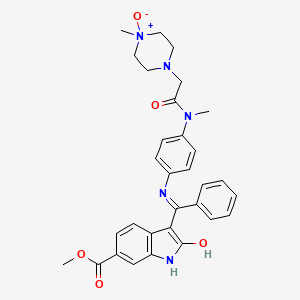
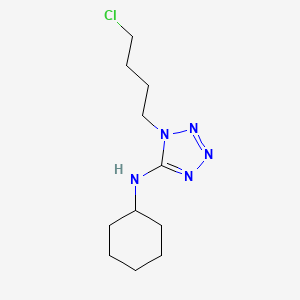
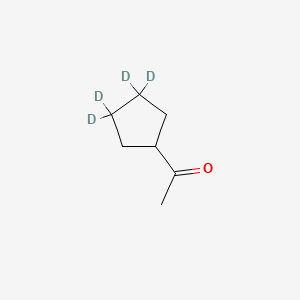
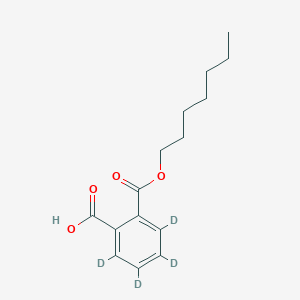
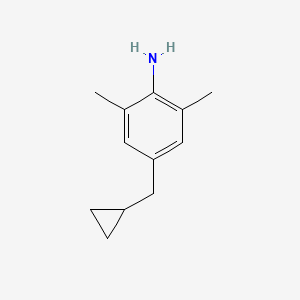

![N-(3,4-dimethoxyphenyl)-6-(1-methylindazol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B15352283.png)
![9-Ethyl-6,11-dihydro-6,6-dimethyl-11-oxo-8-[4-(1-piperazinyl)-1-piperidinyl]-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15352291.png)
